molecular formula C11H15NO B3002677 2,2-Dimethyl-chroman-6-ylamine CAS No. 19989-18-5

2,2-Dimethyl-chroman-6-ylamine

Cat. No.: B3002677
CAS No.: 19989-18-5
M. Wt: 177.247
InChI Key: ALGAZPMCTIRYFW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chromanone and its derivatives, which include 2,2-dimethyl-chroman-6-ylamine, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

It’s known that chromanone derivatives can interact with their targets in several ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad range of biological activities associated with chromanone derivatives , it’s likely that this compound could influence multiple pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes.

Result of Action

Based on the known activities of chromanone derivatives , it’s plausible that this compound could have various effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, or affecting gene expression.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and physical factors such as temperature . .

Preparation Methods

The synthesis of 2,2-Dimethyl-chroman-6-ylamine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The compound can be synthesized through the reaction of chroman derivatives with amines under controlled temperature and pressure . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

2,2-Dimethyl-chroman-6-ylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-chroman-6-ylamine has a wide range of applications in scientific research:

Biological Activity

2,2-Dimethyl-chroman-6-ylamine is a compound belonging to the class of chroman derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is C12H15NC_{12}H_{15}N with a molecular weight of 189.25 g/mol. Its structure features a chroman backbone substituted at the 2 and 6 positions, contributing to its unique biological properties.

Target of Action : this compound interacts with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activity and influence receptor function, which is critical in pharmacological applications.

Mode of Action : The compound may inhibit specific enzymes or act as a receptor antagonist or agonist. For instance, chroman derivatives often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have indicated that similar chroman derivatives possess antimicrobial properties against various pathogens. For example, this compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation through the inhibition of COX enzymes. This action may lead to decreased production of pro-inflammatory mediators like prostaglandins .

Antioxidant Activity

Research indicates that chroman derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage associated with various diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

  • In vitro Studies : A study assessed the compound's ability to inhibit tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. The results showed that the compound effectively inhibited PTP1B activity, suggesting potential applications in diabetes management .
  • Cell-Based Assays : In cell-based assays, this compound enhanced glucose uptake in muscle cells, indicating its role in metabolic regulation. This effect was measured using fluorometric assays that quantified glucose transport activity.
  • Comparative Analysis : When compared to other chroman derivatives like 2,2-Dimethyl-2H-chromene, this compound exhibited superior antifungal activity against Candida albicans, making it a promising candidate for further development as an antifungal agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference(s)
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryCOX enzyme inhibition,
AntioxidantFree radical scavenging,
Metabolic RegulationEnhancement of glucose uptake

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGAZPMCTIRYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19989-18-5
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine
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